molecular formula C23H30O4S B1208199 Turisteron CAS No. 28913-23-7

Turisteron

Cat. No.: B1208199
CAS No.: 28913-23-7
M. Wt: 402.5 g/mol
InChI Key: KPEUDULLQDHKAZ-VROINQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethinylestradiol sulfonate is synthesized through the esterification of ethinylestradiol with isopropylsulfonic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of ethinylestradiol sulfonate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethinylestradiol sulfonate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to release ethinylestradiol and isopropylsulfonic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under appropriate conditions.

Major Products Formed:

    Hydrolysis: Ethinylestradiol and isopropylsulfonic acid.

    Oxidation: Oxidized derivatives of ethinylestradiol.

    Substitution: Substituted derivatives of ethinylestradiol sulfonate.

Scientific Research Applications

Ethinylestradiol sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on estrogen receptors and hormonal pathways.

    Medicine: Utilized in birth control pills and hormone replacement therapy.

    Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

Properties

CAS No.

28913-23-7

Molecular Formula

C23H30O4S

Molecular Weight

402.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate

InChI

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

KPEUDULLQDHKAZ-VROINQGHSA-N

Isomeric SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C

SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C

Canonical SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C

Synonyms

17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol
turisteron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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